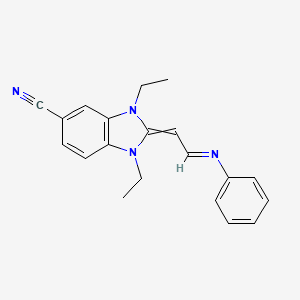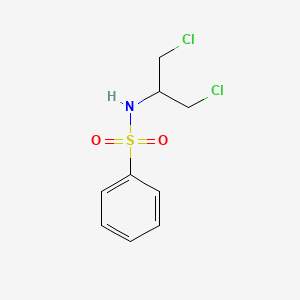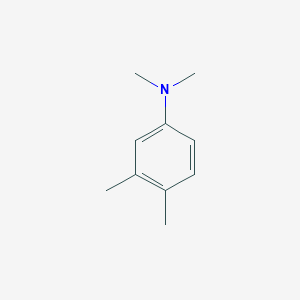
n,n,3,4-Tetramethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,3,4-Tetramethylaniline: is an organic compound belonging to the class of aromatic amines. It is characterized by the presence of four methyl groups attached to the benzene ring and an amino group. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: One common method involves the alkylation of aniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone or ethanol.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of N,N-dimethylaniline in the presence of a suitable catalyst like palladium on carbon.
Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through distillation or crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N,3,4-Tetramethylaniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Acts as a catalyst in certain polymerization reactions.
Biology:
- Studied for its potential use in biochemical assays and as a reagent in organic synthesis.
Medicine:
- Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry:
- Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
Mechanism: N,N,3,4-Tetramethylaniline exerts its effects primarily through its interaction with various molecular targets. It can act as a nucleophile in substitution reactions and as a reducing agent in redox reactions.
Molecular Targets and Pathways:
Enzymes: Can inhibit or activate certain enzymes involved in metabolic pathways.
Receptors: May interact with specific receptors, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
N,N-Dimethylaniline: Similar structure but with fewer methyl groups.
N,N,3,5-Tetramethylaniline: Similar but with different methyl group positions.
N,N-Diethylaniline: Similar but with ethyl groups instead of methyl groups.
Uniqueness: N,N,3,4-Tetramethylaniline is unique due to its specific arrangement of methyl groups, which influences its reactivity and interaction with other molecules. This makes it particularly useful in certain chemical reactions and applications.
Propriétés
Numéro CAS |
770-03-6 |
|---|---|
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
N,N,3,4-tetramethylaniline |
InChI |
InChI=1S/C10H15N/c1-8-5-6-10(11(3)4)7-9(8)2/h5-7H,1-4H3 |
Clé InChI |
LKNDYQNNDRTHFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


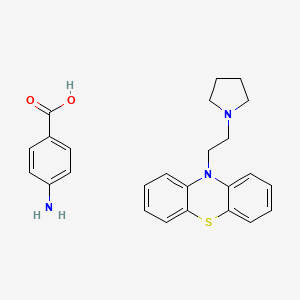

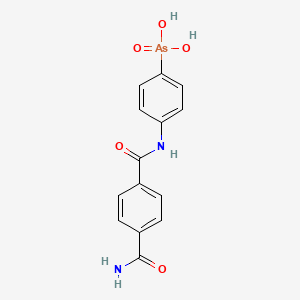
![N-[(5-Methyl-2-propan-2-YL-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline](/img/structure/B14746302.png)
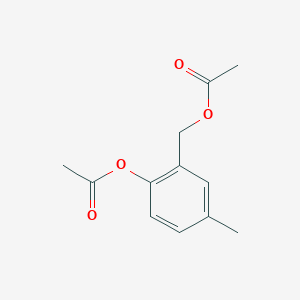
![methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14746312.png)
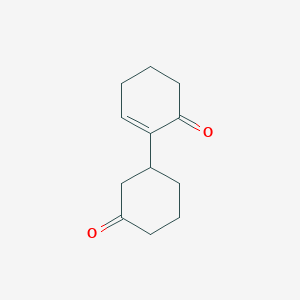

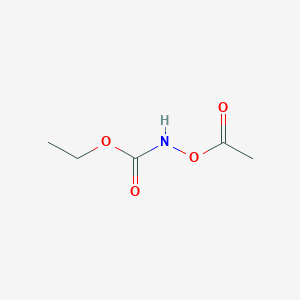
![4-Oxatricyclo[3.2.1.0~3,6~]octane](/img/structure/B14746332.png)

![5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one](/img/structure/B14746346.png)
